molecular formula C24H37NO B14347638 N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine CAS No. 90504-87-3

N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine

Cat. No.: B14347638
CAS No.: 90504-87-3
M. Wt: 355.6 g/mol
InChI Key: DDULTEVEIBVTOJ-UHFFFAOYSA-N
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Description

N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine is a chemical compound that belongs to the class of amines It features a naphthalene ring attached to a decan-1-amine structure, with two ethyl groups bonded to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine typically involves the reaction of naphthalene derivatives with decan-1-amine under specific conditions. One common method involves the use of halogenoalkanes, where the halogenoalkane is heated with a concentrated solution of ammonia in ethanol . The reaction is carried out in a sealed tube to prevent the escape of ammonia gas. The process involves multiple stages, including the formation of primary, secondary, and tertiary amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Nucleophiles and Electrophiles: These include halides, hydroxides, and various organic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The naphthalene ring structure allows for specific binding interactions, while the amine group can participate in hydrogen bonding and other electrostatic interactions. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine is unique due to its specific structural arrangement, which combines the properties of a long alkyl chain with the aromatic naphthalene ring.

Properties

CAS No.

90504-87-3

Molecular Formula

C24H37NO

Molecular Weight

355.6 g/mol

IUPAC Name

N,N-diethyl-10-naphthalen-2-yloxydecan-1-amine

InChI

InChI=1S/C24H37NO/c1-3-25(4-2)19-13-9-7-5-6-8-10-14-20-26-24-18-17-22-15-11-12-16-23(22)21-24/h11-12,15-18,21H,3-10,13-14,19-20H2,1-2H3

InChI Key

DDULTEVEIBVTOJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCCCCCCCOC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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